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Cat. No.: B10821041 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the YEATS domain inhibitor PFI-6 against other notable alternatives.

The following sections detail the selectivity profiles, experimental methodologies, and relevant

signaling pathways, supported by experimental data.

The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain is a recently identified reader of histone

lysine acylation, playing a crucial role in chromatin remodeling and transcriptional regulation. Its

involvement in various cancers has made it an attractive target for therapeutic intervention.

PFI-6 is a chemical probe that targets the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9),

proteins implicated in acute leukemia.[1][2] This guide compares the selectivity of PFI-6 with

other known YEATS inhibitors, providing a comprehensive overview for researchers selecting

the appropriate tool for their studies.

Selectivity Profiles of YEATS Inhibitors
The selectivity of an inhibitor is paramount for its utility as a research tool and a potential

therapeutic agent. The following table summarizes the in vitro potency and selectivity of PFI-6
and other representative YEATS inhibitors against the four human YEATS domain-containing

proteins: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and YEATS4 (GAS41).
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Inhibitor Target

MLLT1
(ENL)
IC50
(nM)

MLLT3
(AF9)
IC50
(nM)

YEATS2
IC50
(µM)

YEATS4
(GAS41)
IC50
(µM)

Assay
Referen
ce

PFI-6 MLLT1/3 140 160 >40 >40 HTRF [3]

NVS-

MLLT-1
MLLT1/3 150 254 >20 >20

AlphaScr

een
[4]

SGC-

iMLLT
MLLT1/3

- (Kd =

129 nM)

- (Kd =

77 nM)
>10 >10 - [5]

SR-0813 MLLT1/3 25 311 - - HTRF [2][6]

XL-07i
AF9 >

ENL
1300 260 - -

Competiti

ve photo-

cross-

linking

[7]

JYX-3
AF9

selective
-

- (38-fold

more

selective

for AF9

over

ENL)

- - - [8]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a

target by 50%. Kd (dissociation constant) is a measure of binding affinity. A lower value

indicates a higher affinity/potency. Dashes (-) indicate that the specific data point was not

available in the cited sources.

As the data indicates, PFI-6 exhibits potent and selective inhibition of MLLT1 and MLLT3 over

the other two human YEATS domains, YEATS2 and YEATS4.[3] Its selectivity profile is

comparable to another well-characterized MLLT1/3 inhibitor, NVS-MLLT-1.[4] SGC-iMLLT also

demonstrates high affinity for MLLT1 and MLLT3 with excellent selectivity against YEATS2 and

YEATS4.[5] SR-0813 shows high potency for ENL, though with reduced selectivity against AF9

compared to other inhibitors.[2][6] Notably, peptide-based inhibitors like XL-07i and
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cyclopeptide inhibitors such as JYX-3 have been developed to achieve greater selectivity

between the highly homologous MLLT1 and MLLT3 domains.[7][8]

Experimental Protocols for Selectivity Assays
The determination of inhibitor selectivity relies on robust and reproducible experimental assays.

The most common methods employed for characterizing YEATS domain inhibitors are

Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and NanoBRET assays.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
HTRF is a proximity-based assay that measures the interaction between two molecules.[9] In

the context of YEATS inhibitors, the assay is typically configured to measure the displacement

of a labeled histone peptide from the YEATS domain by the inhibitor.

Principle: A YEATS domain protein is tagged with a donor fluorophore (e.g., Europium

cryptate), and a histone peptide (the natural ligand) is tagged with an acceptor fluorophore

(e.g., d2). When the histone peptide binds to the YEATS domain, the donor and acceptor are in

close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) upon excitation

of the donor. An inhibitor will compete with the histone peptide for binding to the YEATS

domain, leading to a decrease in the FRET signal.

General Protocol:

Recombinant YEATS domain protein and a biotinylated histone peptide are incubated in an

assay buffer.

A serial dilution of the inhibitor compound is added to the mixture.

Europium-labeled streptavidin (donor) and XL665-labeled anti-tag antibody (acceptor)

specific to the YEATS protein are added.

The reaction is incubated to allow for binding to reach equilibrium.

The plate is read on an HTRF-compatible reader, measuring the emission at two

wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
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The ratio of the acceptor to donor emission is calculated, and IC50 values are determined

from the dose-response curves.

AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based

proximity assay used to study biomolecular interactions.[10]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor

beads contain a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen to

singlet oxygen. If an Acceptor bead is in close proximity (within 200 nm), the singlet oxygen

triggers a chemiluminescent signal in the Acceptor bead, which is detected. For YEATS

inhibitor screening, one interacting partner (e.g., His-tagged YEATS domain) is bound to the

Acceptor beads, and the other (e.g., biotinylated histone peptide) is bound to the Donor beads.

An inhibitor disrupts this interaction, leading to a decrease in the signal.

General Protocol:

His-tagged YEATS domain protein is incubated with nickel-chelate Acceptor beads.

Biotinylated histone peptide is incubated with streptavidin-coated Donor beads.

A serial dilution of the inhibitor is added to the wells of a microplate.

The YEATS protein-Acceptor bead complex and the histone peptide-Donor bead complex

are added to the wells.

The plate is incubated in the dark to allow for the binding reaction to occur.

The plate is read on an AlphaScreen-compatible plate reader.

IC50 values are calculated from the resulting dose-response curves.

NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay

that measures the binding of a test compound to a target protein.[11][12]
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Principle: The target protein (YEATS domain) is fused to a NanoLuc® luciferase. A cell-

permeable fluorescent tracer that binds to the target protein is added to the cells. When the

tracer binds to the NanoLuc®-fusion protein, BRET occurs. An unlabeled test compound that

binds to the target will compete with the tracer, resulting in a loss of the BRET signal.

General Protocol:

Cells are transiently transfected with a plasmid encoding the NanoLuc®-YEATS fusion

protein.

Transfected cells are harvested and resuspended in assay medium.

A serial dilution of the inhibitor compound is added to a multi-well plate.

The cell suspension and the NanoBRET™ tracer are added to the wells.

The plate is incubated at 37°C.

The NanoBRET™ Nano-Glo® Substrate is added, and the plate is read on a luminometer

capable of measuring donor and acceptor wavelengths.

The BRET ratio is calculated, and IC50 values are determined.

Signaling Pathway and Experimental Workflow
Visualization
The YEATS domain-containing proteins, particularly MLLT1 (ENL) and MLLT3 (AF9), function

as epigenetic readers that recognize acetylated histones. This recognition is a key step in

recruiting transcriptional machinery to specific gene loci, leading to gene activation. In certain

cancers, the overexpression or translocation of these proteins leads to the aberrant activation

of oncogenes, driving tumor progression.[13][14]
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Mechanism of YEATS Domain Inhibition in Transcriptional Regulation
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Caption: Mechanism of PFI-6 action on YEATS domain-mediated transcription.
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The diagram above illustrates how PFI-6 inhibits the recognition of acetylated histones by the

YEATS domain of proteins like ENL and AF9. This disruption prevents the recruitment of the

Super Elongation Complex (SEC) and subsequent activation of RNA Polymerase II, leading to

the downregulation of oncogene transcription.
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HTRF Assay Workflow for YEATS Inhibitor Screening

Experimental Steps
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Caption: Workflow for an HTRF-based YEATS inhibitor screening assay.
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This workflow diagram outlines the key steps in a typical HTRF assay used to determine the

potency of YEATS inhibitors like PFI-6. The process involves the competitive binding of the

inhibitor and a labeled histone peptide to the YEATS domain, with the resulting FRET signal

being inversely proportional to the inhibitor's potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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